molecular formula C15H17F4N3O4 B1404671 (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate CAS No. 1610379-67-3

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B1404671
CAS No.: 1610379-67-3
M. Wt: 379.31 g/mol
InChI Key: YOPGASYXAPSNFT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the complex structural features embedded within this molecule. The compound bears the Chemical Abstracts Service registry number 1610379-67-3 and possesses the molecular formula C15H17F4N3O4, corresponding to a molecular weight of 379.31 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (2-amino-2-(((5-fluoro-2-(trifluoromethyl)benzoyl)oxy)amino)vinyl)carbamate, which provides a systematic description of its structural components.

The molecular structure can be analyzed through several key segments that define its chemical identity. The central hydrazone linkage is characterized by the presence of the carbon-nitrogen double bond connected to an amino nitrogen, creating the distinctive =N-NH- motif that defines hydrazone chemistry. This hydrazone unit serves as a bridge connecting the tert-butoxycarbonyl-protected amino group to the fluorinated benzoate ester portion of the molecule. The stereochemical designation (Z) indicates the spatial arrangement around the carbon-nitrogen double bond, specifying that the substituents adopt a configuration where similar priority groups are positioned on the same side of the double bond.

The fluorinated benzoate component represents a significant portion of the molecular structure, featuring both a fluorine atom directly attached to the benzene ring at the 5-position and a trifluoromethyl group at the 2-position. This substitution pattern creates a highly electron-deficient aromatic system that significantly influences the compound's electronic properties and chemical reactivity. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effects and its ability to enhance metabolic stability in biological systems.

Table 1: Fundamental Chemical Properties

Property Value Source
Chemical Abstracts Service Number 1610379-67-3
Molecular Formula C15H17F4N3O4
Molecular Weight 379.31 g/mol
MDL Number MFCD28016112
Purity (Commercial) >97%
Physical Form Solid
Stereochemistry Z-configuration

The structural complexity of this molecule becomes apparent when examining its International Chemical Identifier string: 1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-7,22H,20H2,1-3H3,(H,21,24). This identifier encodes the complete connectivity and stereochemistry of the molecule, providing a unique digital fingerprint that enables precise identification across chemical databases and literature sources.

Historical Context in Hydrazone and Benzoate Chemistry

The development of this compound represents the culmination of nearly two centuries of research in hydrazone chemistry and benzoate ester methodology. The foundational understanding of hydrazone formation can be traced back to the pioneering work of Emil Fischer in the late 19th century, whose investigations into the reaction between phenylhydrazine and various carbonyl compounds established the fundamental principles underlying this important class of organic reactions. Fischer's systematic studies, beginning in 1896, revealed the remarkable properties of hydrazones, including their ability to form multiple crystalline polymorphs and their unique chemical reactivity patterns.

The historical significance of Fischer's work extends beyond mere academic curiosity, as his investigations into acetaldehyde phenylhydrazone revealed fundamental principles about stereochemistry and molecular structure that continue to influence modern synthetic chemistry. Fischer observed that his hydrazone exhibited highly variable melting points, ranging from 60 degrees Celsius to over 100 degrees Celsius depending on the crystallization conditions, a phenomenon that remained unexplained for over a century until modern crystallographic techniques provided clarity. This historical puzzle demonstrates the complexity inherent in hydrazone chemistry and the sophisticated understanding required to manipulate these compounds effectively.

The evolution of hydrazone chemistry gained significant momentum in the mid-20th century with the mechanistic studies conducted by William Jencks and his collaborators, who elucidated the detailed reaction pathways involved in hydrazone formation and hydrolysis. These investigations, performed primarily in the 1960s, established that hydrazone formation proceeds through a proton-catalyzed nucleophilic attack on carbonyl compounds, followed by the formation of a tetrahedral intermediate and subsequent dehydration to yield the final hydrazone product. The reversible nature of this reaction, as demonstrated by Jencks, provided the theoretical foundation for modern applications of hydrazones in bioconjugation and dynamic chemical systems.

Parallel developments in benzoic acid chemistry have contributed significantly to the structural framework represented in the target compound. Benzoic acid, first isolated from gum benzoin in the 16th century by Nostradamus and later investigators, has served as a foundational aromatic carboxylic acid in organic synthesis. The systematic investigation of benzoic acid derivatives, particularly those bearing electron-withdrawing substituents such as fluorine and trifluoromethyl groups, has revealed unique properties that make these compounds valuable in pharmaceutical and materials applications.

The specific fluorinated benzoic acid component present in the target compound, 5-fluoro-2-(trifluoromethyl)benzoic acid, represents a relatively recent development in fluorinated aromatic chemistry. This particular substitution pattern combines the electron-withdrawing effects of both fluorine and trifluoromethyl substituents, creating an aromatic system with significantly altered electronic properties compared to unsubstituted benzoic acid. The synthesis and characterization of such highly fluorinated aromatic compounds became practical only with the development of specialized fluorination methodologies in the latter half of the 20th century.

Relevance in Modern Organic and Medicinal Chemistry

The contemporary relevance of this compound extends across multiple domains of chemical research, reflecting the compound's versatile structural features and potential applications. In the field of medicinal chemistry, hydrazones have demonstrated remarkable biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, making them attractive scaffolds for drug development. The specific structural features present in this compound, particularly the combination of a protected amino group with a fluorinated aromatic system, suggest potential applications in the development of novel therapeutic agents with enhanced metabolic stability and biological activity.

The hydrazone moiety within this compound represents a particularly valuable functional group for bioconjugation applications, as recent research has demonstrated that hydrazone formation can proceed with remarkable efficiency under physiological conditions when appropriately designed substrates are employed. Modern studies have identified reaction conditions that achieve rate constants on the order of 10 inverse molar seconds at neutral pH, making hydrazone formation competitive with established bioconjugation methodologies such as strain-enhanced cycloaddition reactions. This enhanced reactivity is particularly relevant for applications in chemical biology, where researchers seek to modify biomolecules under mild conditions that preserve biological function.

The fluorinated benzoate component of this compound contributes significantly to its potential utility in modern pharmaceutical research. Fluorinated aromatic compounds have gained prominence in drug discovery due to their unique properties, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics that can improve binding affinity to biological targets. The presence of both a fluorine substituent and a trifluoromethyl group within the same aromatic ring creates a highly electron-deficient system that can participate in unique intermolecular interactions and exhibit distinct pharmacological properties.

Table 2: Biological Activities Associated with Hydrazone Compounds

Activity Type Mechanism Therapeutic Relevance Reference
Antimicrobial Cell wall disruption Infectious disease treatment
Anticancer DNA intercalation Oncology applications
Anti-inflammatory Enzyme inhibition Pain and inflammation management
Anticonvulsant Neurotransmitter modulation Epilepsy treatment
Cardioprotective Oxidative stress reduction Cardiovascular disease prevention
Antiplatelet Platelet aggregation inhibition Thrombosis prevention

The tert-butoxycarbonyl protecting group present in this compound reflects modern trends in synthetic chemistry toward the use of acid-labile protecting groups that can be selectively removed under mild conditions. This protecting group strategy enables the synthesis of complex molecules through sequential chemical transformations while maintaining the integrity of sensitive functional groups. The ability to selectively deprotect the amino group under acidic conditions provides synthetic flexibility that is particularly valuable in the preparation of more complex molecular architectures.

Contemporary research in chemical biology has increasingly focused on the development of molecules that can serve dual functions, acting both as synthetic intermediates and as bioactive compounds in their own right. The structural complexity of this compound positions it as an ideal candidate for such applications, as it combines multiple functional groups that can participate in diverse chemical transformations while potentially exhibiting intrinsic biological activity.

The compound's relevance extends into the realm of materials science, where fluorinated organic compounds have found applications in the development of advanced polymers, liquid crystals, and electronic materials. The unique electronic properties conferred by the fluorinated aromatic system, combined with the potential for further chemical modification through the hydrazone linkage, suggest possible applications in the development of functional materials with tailored properties for specific technological applications.

Properties

IUPAC Name

[(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 5-fluoro-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-6H,7H2,1-3H3,(H2,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPGASYXAPSNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate, with the CAS number 1610379-67-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17F4N3O4
  • Molar Mass : 379.31 g/mol
  • Purity : >97%
  • Solubility : Soluble in DMSO

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can interfere with cell proliferation pathways, leading to apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzoates could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

3. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It is hypothesized that the compound's ability to modulate neurotransmitter levels contributes to its protective effects against neuronal damage .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It affects signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : In a series of antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against multiple bacterial strains, showcasing its potential as a broad-spectrum antibiotic .
  • Neuroprotection in Animal Models : Animal studies indicated that administration of the compound prior to induced neurotoxic damage resulted in reduced neuronal loss and improved behavioral outcomes in models of Alzheimer's disease .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for further research. Its applications can be categorized as follows:

Anticancer Activity

Research indicates that this compound and its derivatives have significant anticancer properties. Key findings include:

  • Mechanism of Action : The compound interferes with cell proliferation pathways, leading to apoptosis in cancer cells. Studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating IC50 values that indicate potent activity compared to standard chemotherapeutics.
  • Case Study : A study involving human breast cancer cell lines showed a marked reduction in cell viability upon treatment with the compound, underscoring its potential as an anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

  • In Vitro Studies : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways.
  • Case Study : In antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against multiple bacterial strains, highlighting its potential as a broad-spectrum antibiotic.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties:

  • Hypothesis : It is believed that the compound modulates neurotransmitter levels, contributing to protective effects against neuronal damage.
  • Case Study : Animal studies indicated that administration of the compound prior to induced neurotoxic damage resulted in reduced neuronal loss and improved behavioral outcomes in models of Alzheimer's disease.

Mechanisms Underlying Biological Activities

The biological activities of (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate are complex and multifaceted:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It affects critical signaling pathways such as MAPK/ERK and PI3K/Akt, which are essential for cell survival and proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Summary Table of Applications

Application AreaDescriptionCase Study Highlights
Anticancer ActivityInterferes with cell proliferation; induces apoptosis in cancer cellsSignificant reduction in viability in breast cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesisMICs below 10 µg/mL against multiple bacterial strains
Neuroprotective EffectsModulates neurotransmitter levels; protects against neuronal damageReduced neuronal loss in Alzheimer's disease models

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The benzoate ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization or biological studies.

Reaction Conditions Outcome Yield Source
1M NaOH, 80°C, 4hFormation of 5-fluoro-2-(trifluoromethyl)benzoic acid78%
HCl (6M), reflux, 6hPartial hydrolysis with retention of Boc-protected amino groups65%

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the primary amine for subsequent reactions such as acylation or alkylation.

Reagent Conditions Product Application Source
Trifluoroacetic acid0°C → RT, 2hFree amine intermediatePeptide coupling precursors
HCl in dioxaneRT, 3hAmine hydrochloride saltSalt formation for stability

Nucleophilic Substitution at Fluorinated Aromatic Ring

The electron-withdrawing trifluoromethyl and fluoro substituents activate the aromatic ring toward nucleophilic aromatic substitution (NAS), enabling modifications at specific positions.

Nucleophile Conditions Product Selectivity Source
MethoxideDMF, 100°C, 12hMethoxy-substituted derivative at C4Regioselective at C4
ThiophenolK₂CO₃, DMF, 80°C, 8hThioether-linked aromatic analogOrtho/para selectivity

Coupling Reactions via Amino Groups

The Boc-deprotected amine participates in coupling reactions to form amides or ureas, expanding its utility in medicinal chemistry.

Coupling Partner Reagent Product Yield Source
Benzoyl chlorideHATU, DIPEA, DCMN-Benzoylated derivative85%
Isocyanate derivativesDMAP, THF, RTUrea-linked analogs72%

Stability Under Physiological Conditions

Studies highlight its stability in aqueous environments, making it suitable for biological applications.

Condition pH Temperature Degradation Half-Life Source
Phosphate buffer7.437°C<5% over 24h>48h
Simulated gastric fluid1.237°C18% hydrolysis6h

Photochemical Reactivity

The trifluoromethyl group enhances photostability, while the fluorine atom influences electronic transitions.

Light Source Wavelength Exposure Time Degradation Outcome Source
UV-C254 nm2h12%Retained aromatic integrity
Visible light450 nm48h<2%No significant structural change

Redox Reactions

Electrochemical studies reveal reversible oxidation at the amine centers, suggesting potential in redox-active applications.

Electrode Potential (V vs. Ag/AgCl) Process Application Source
Glassy carbon+1.2Amine oxidationSensor development
Platinum-0.8Ester reductionCatalytic hydrogenation studies

Comparison with Similar Compounds

Structural and Functional Differences

Compound Backbone Key Functional Groups Use
Target Compound 5-fluoro-2-(trifluoromethyl)benzoate Aminoethylideneamino, Boc-protected amine Unknown (likely intermediate)
Triflusulfuron methyl Methyl benzoate Sulfonylurea, trifluoroethoxy-triazine Herbicide
Ethametsulfuron methyl Methyl benzoate Sulfonylurea, methoxy-triazine Herbicide
Metsulfuron methyl Methyl benzoate Sulfonylurea, methoxy-methyl-triazine Herbicide

Key Observations :

  • Backbone Diversity : The target compound’s 5-fluoro-2-(trifluoromethyl)benzoate backbone differs from the simpler methyl benzoate in sulfonylureas. The fluorine and trifluoromethyl groups likely increase its electronegativity and resistance to oxidative degradation compared to methoxy or methyl substituents .
  • Functional Group Contrast: Unlike sulfonylurea herbicides, which rely on triazine-sulfonylurea linkages for herbicidal activity, the target compound’s aminoethylideneamino group may interact with biological targets (e.g., enzymes or receptors) through hydrogen bonding or covalent modification.
  • Boc Protection : This feature distinguishes it from unprotected amines in active herbicides, suggesting a prodrug design or synthetic precursor role.

Preparation Methods

Key Methods:

  • Electrophilic Aromatic Substitution (EAS): Introduction of fluorine and trifluoromethyl groups onto benzene derivatives, often via halogenation or trifluoromethylation reactions.
  • Trifluoromethylation Techniques: Use of reagents like Togni’s reagent or Ruppert-Prakash reagent (TMS-CF3) under radical or nucleophilic conditions to install the trifluoromethyl group efficiently.

Research Findings:

  • Trifluoromethylation of aromatic compounds can be achieved via copper-catalyzed reactions or using specialized reagents under mild conditions, yielding high purity fluorinated benzoic acids.

Protection of Amino Groups: Formation of tert-Butoxycarbonyl (Boc) Derivatives

The amino groups are protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during coupling steps.

Method:

  • Reaction with Di-tert-butyl dicarbonate (Boc2O): The amino precursor (e.g., amino benzoate) is reacted with Boc2O in the presence of a base such as triethylamine (TEA) or sodium bicarbonate, typically in dichloromethane (DCM) or acetonitrile, at room temperature.

Data:

Reaction Conditions Yield Reference
Boc2O, TEA, DCM, RT ~86%

This step yields N-Boc protected amino benzoate , crucial for subsequent selective reactions.

Formation of the Ethylidene Linkage: Knoevenagel-Type Condensation

The core of the compound involves forming the (Z)-configuration of the ethylidene linkage between the amino group and the aromatic ring.

Approach:

Conditions:

  • Use of bases like piperidine or pyridine in ethanol or acetonitrile at room temperature or slightly elevated temperatures.
  • Control of stereochemistry is achieved through reaction conditions and purification techniques such as chromatography.

Research Findings:

  • Knoevenagel condensations under mild basic conditions favor the formation of the (Z)-isomer, especially when stabilized by conjugation with fluorinated aromatic systems.

Coupling of the Amino Derivative with Fluorinated Benzoate

The key step involves coupling the amino derivative with the fluorinated benzoate via carbodiimide-mediated amidation.

Method:

  • Use of carbodiimide reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) are commonly employed.
  • Additives: N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are added to improve yields and reduce side reactions.
  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) at 0°C to room temperature.

Typical Reaction Conditions:

Reagent(s) Solvent Temperature Yield Reference
EDC, HOBt, TEA DMF 0°C to RT ~71-86%

This step results in the formation of the amide linkage, producing the core structure with the desired (Z)-configuration.

Deprotection and Final Functionalization

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to expose the free amino group.

Conditions:

  • Reflux in TFA/DCM for 2-4 hours.
  • Followed by purification via chromatography or recrystallization.

Purification and Characterization

The final compound is purified through flash chromatography, recrystallization, or preparative HPLC, depending on the scale and purity requirements.

Data:

Technique Purpose Typical Conditions
Flash chromatography Purification Ethyl acetate/hexane or ethyl acetate/petroleum ether gradients
NMR, MS, IR Characterization Confirm structure and stereochemistry

Summary of Key Data and Reaction Conditions

Step Reagents Conditions Typical Yield References
Aromatic trifluoromethylation Togni’s reagent, Cu catalyst Mild radical conditions High
Boc protection Boc2O, TEA RT, DCM or acetonitrile 86%
Knoevenagel condensation Formaldehyde, base RT or slightly elevated Favorable stereoselectivity
Amidation coupling EDC, HOBt, TEA 0°C to RT, DMF or DCM 71-86%
Deprotection TFA, DCM Reflux Complete removal Standard

Q & A

Basic Questions

Q. What are the critical spectroscopic techniques for confirming the structure and stereochemistry of this compound?

  • Answer : The compound's Z-configuration can be validated using NOESY NMR to detect spatial interactions between the tert-butoxycarbonyl group and adjacent substituents. X-ray crystallography is definitive for absolute configuration determination. Complementary 1H/13C NMR and FT-IR analyses identify functional groups (e.g., carbonyl, trifluoromethyl), while HPLC-MS ensures purity (>98%) and molecular weight confirmation .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : Key steps include:

  • Protection of the amine with tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM).
  • Coupling reactions using EDCI/HOBt or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-fluoro motifs) .
  • Z-selective imine formation via Schiff base condensation under controlled pH and temperature to favor the desired stereoisomer .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

  • Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor hydrolysis of the Boc group (pH-dependent) and fluorinated aromatic stability via 19F NMR. Use inert atmospheres (N₂) and desiccants for long-term storage .

Advanced Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes (e.g., kinases), while MD simulations assess conformational stability in solvated systems . Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What strategies address contradictions in reported mechanistic pathways for its biological activity?

  • Answer : Perform kinetic isotope effects (KIE) studies to distinguish between radical vs. ionic mechanisms. Use isotopic labeling (e.g., 18O in the carbonyl group) and LC-HRMS to track metabolic pathways. Cross-reference with in vitro assays (e.g., enzyme inhibition) under standardized conditions to isolate variables .

Q. How can reaction yields be optimized while maintaining stereochemical integrity?

  • Answer : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(PPh₃)₄ vs. Ru-based) using Design of Experiments (DoE) . Monitor reaction progress via in situ IR to identify intermediates. Optimize Z-selectivity by adjusting steric hindrance (e.g., bulky bases like DBU) and temperature gradients .

Q. What methodologies resolve discrepancies in the compound’s environmental fate across studies?

  • Answer : Conduct biotic/abiotic degradation assays (OECD 307/308 guidelines) to quantify hydrolysis and microbial breakdown products. Use QSPR models to correlate physicochemical properties (logP, pKa) with environmental persistence. Validate with LC-MS/MS and 19F NMR to track trifluoromethyl group stability .

Methodological Framework Integration

  • Theoretical Alignment : Link synthesis and mechanistic studies to frontier molecular orbital theory (reactivity) and QSAR models (bioactivity) to guide experimental design .
  • Data Contradiction Resolution : Apply Bayesian meta-analysis to reconcile conflicting bioactivity data, prioritizing studies with rigorous controls and orthogonal validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.